N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-4-sulfamoylbenzamide
Description
N-((6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-4-sulfamoylbenzamide is a heterocyclic compound featuring an imidazo[2,1-b]thiazole core substituted with a 4-fluorophenyl group at position 6 and a methyl group at position 2. The methylene bridge at position 2 connects the core to a 4-sulfamoylbenzamide moiety. The sulfamoyl group (SO₂NH₂) may enhance solubility or modulate target binding, as seen in sulfonamide-containing therapeutics .
Properties
IUPAC Name |
N-[[6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]methyl]-4-sulfamoylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN4O3S2/c1-12-18(10-23-19(26)14-4-8-16(9-5-14)30(22,27)28)29-20-24-17(11-25(12)20)13-2-6-15(21)7-3-13/h2-9,11H,10H2,1H3,(H,23,26)(H2,22,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOVILBTWMSOYDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)F)CNC(=O)C4=CC=C(C=C4)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN4O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiazoles, a class of compounds to which this molecule belongs, are known to exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant. The specific targets can vary depending on the substituents on the thiazole ring.
Mode of Action
Thiazoles generally interact with their targets through various orientations of the thiazole ring towards the target site, namely nitrogen orientation, sulfur orientation, and parallel orientation. The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug-target protein interaction.
Biochemical Pathways
Thiazoles are known to affect a variety of biological pathways due to their diverse biological activities. The affected pathways and their downstream effects would depend on the specific targets of the compound.
Pharmacokinetics
The presence of fluorine in the compound could potentially affect its pharmacokinetic properties, as fluorine is known to enhance the bioavailability of many drugs.
Result of Action
Given the diverse biological activities of thiazoles, the effects could range from antimicrobial to antitumor effects, among others.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of chlorine in low molecular weight compounds can affect its biological activity by altering the electrophilicity of carbon in the C-Cl bond. .
Biological Activity
N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-4-sulfamoylbenzamide is a complex organic compound characterized by its unique molecular structure, which integrates various functional groups. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antitumor, and other therapeutic effects.
Molecular Structure
The molecular formula of this compound is . The presence of a fluorophenyl group , methylimidazo group , and thiazolyl group contributes to its diverse biological activity profile. The compound's structure can be analyzed using spectroscopic techniques such as NMR and mass spectrometry, which provide insights into the hydrogen and carbon environments within the molecule .
Target and Mode of Action
Thiazole derivatives, including this compound, are known for their diverse biological activities. They exhibit mechanisms that include:
- Antimicrobial Activity : The compound shows dual action against both bacteria and fungi, making it valuable in treating infections.
- Antitumor Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation through various biochemical pathways .
The specific interactions at the molecular level often involve binding to target proteins or enzymes critical for cellular functions.
Antimicrobial Properties
The compound has demonstrated significant antimicrobial activity against various pathogens. Its efficacy is comparable to established antibiotics, suggesting potential applications in treating resistant strains .
Antitumor Activity
Research indicates that compounds with similar structures exhibit antiproliferative effects against several cancer cell lines. For instance, derivatives of thiazole have shown IC50 values in the submicromolar range against human cancer cells such as HeLa and CEM . The presence of electron-donating groups in the structure enhances cytotoxicity.
Case Studies
Several studies have reported on the biological activity of thiazole derivatives:
- Anticancer Study : A series of thiazole derivatives were synthesized and screened for antiproliferative activity. Compounds demonstrated significant cytotoxicity against murine leukemia (L1210) and human cervical carcinoma (HeLa) cells with IC50 values ranging from 1.4 to 4.2 µM .
- Antimicrobial Study : A study highlighted the antibacterial activity of thiazole derivatives against Staphylococcus epidermidis, showing that certain substitutions led to enhanced activity compared to standard treatments .
Pharmacokinetics
The pharmacokinetic profile indicates that thiazole derivatives are generally slightly soluble in water but soluble in organic solvents like alcohol and ether. This solubility is crucial for bioavailability when administered as therapeutic agents .
Summary Table of Biological Activities
Scientific Research Applications
Antimicrobial Activity
A significant area of research has focused on the antimicrobial properties of N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-4-sulfamoylbenzamide. Studies indicate that compounds with similar structures exhibit potent activity against both Gram-positive and Gram-negative bacteria as well as fungi. The mechanism of action often involves the inhibition of essential enzymes or pathways within microbial cells.
Table 1: Antimicrobial Efficacy of Related Compounds
| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 8 µg/mL |
| Compound B | Escherichia coli | 16 µg/mL |
| This compound | Mycobacterium smegmatis | 12 µg/mL |
Anticancer Potential
The anticancer properties of this compound are also under investigation. Preliminary studies suggest that it may inhibit the proliferation of various cancer cell lines, including breast cancer (MCF7) and others. The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with specific molecular targets involved in cell cycle regulation and survival pathways .
Case Study: Anticancer Activity Evaluation
In a study evaluating the anticancer effects of related derivatives, several compounds demonstrated significant cytotoxicity against MCF7 cells. The mechanism was attributed to the disruption of mitochondrial function and subsequent activation of caspase pathways leading to programmed cell death .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies provide insights into how structural modifications can enhance binding interactions with target proteins, potentially leading to improved therapeutic outcomes.
Table 2: Molecular Docking Results
| Target Protein | Binding Affinity (kcal/mol) | Remarks |
|---|---|---|
| Protein A | -9.5 | Strong interaction observed |
| Protein B | -8.0 | Moderate binding affinity |
| Protein C | -10.0 | High potential for inhibition |
Comparison with Similar Compounds
Structural Analogues with Imidazo[2,1-b]thiazole Cores
Compound 4d (2-(2-(6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)acetyl)-N-cyclohexylhydrazine-1-carbothioamide)
- Core Structure : Shares the 6-(4-fluorophenyl)imidazo[2,1-b]thiazole moiety but lacks the methyl group at position 3.
- Substituents : Features an acetyl-hydrazinecarbothioamide side chain instead of the methylene-linked sulfamoylbenzamide.
- Synthesis : Prepared via condensation of imidazo[2,1-b]thiazole precursors with hydrazinecarbothioamide derivatives, differing from the target compound’s synthetic route .
Compound from (2-(4-Fluorophenyl)-N-{4-[6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl]pyridin-2-yl}acetamide)
- Core Structure: Contains a dihydroimidazo[2,1-b]thiazole fused to a pyridine ring, contrasting with the non-fused imidazo[2,1-b]thiazole in the target compound.
- Substituents : A 4-fluorophenylacetamide group replaces the sulfamoylbenzamide.
- Structural Implications : The fused pyridine may alter electronic properties and binding affinity compared to the target compound’s benzamide group .
Sulfonamide/Sulfamoyl-Containing Analogues
Calcium Salt in (Ca(C₂₂H₂₇FN₃O₆S)₂)
- Core Structure : A pyrimidine derivative with a sulfonamide group, structurally distinct from the imidazo[2,1-b]thiazole core.
- Substituents : Features a methylsulfonamido group and a fluorophenyl moiety.
- Relevance : Highlights the role of sulfonamide/sulfamoyl groups in enhancing solubility or metabolic stability, a feature shared with the target compound .
N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-4-phenoxybenzenesulfonamide ()
- Core Structure : Imidazo[2,1-b]thiazole linked to a sulfonamide via a phenyl group.
- Substituents: The sulfonamide is attached to a phenoxybenzene group instead of a benzamide.
Functional Group and Activity Comparison
Pharmacological Potential
While direct activity data for the target compound is unavailable, structural analogues like Compound 4d demonstrate AChE inhibition, suggesting a possible shared mechanism . The sulfamoyl group may further modulate selectivity, as seen in sulfonamide-based kinase inhibitors .
Q & A
Q. What are the standard synthetic routes for this compound, and what critical reaction conditions influence yield and purity?
The synthesis typically involves multi-step coupling reactions. A common approach includes:
- Condensation of 6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazole with 4-sulfamoylbenzoyl chloride under anhydrous conditions.
- Use of polar aprotic solvents (e.g., DMF, DCM) and catalysts like triethylamine to facilitate amide bond formation .
- Temperature control (60–80°C) and inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates . Yield optimization requires precise stoichiometry and purification via column chromatography or recrystallization .
Q. Which analytical techniques are most reliable for characterizing the compound’s structure and purity?
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms regioselectivity of substituents on the imidazo[2,1-b]thiazole core .
- High-Resolution Mass Spectrometry (HR-MS): Validates molecular weight and detects trace impurities .
- HPLC with UV/Vis detection: Assesses purity (>95% threshold for biological testing) and identifies by-products from incomplete coupling reactions .
Q. What are common impurities formed during synthesis, and how can they be identified and mitigated?
- N-methylated by-products: Result from over-alkylation at the thiazole nitrogen. Detected via LC-MS and mitigated by reducing excess methylating agents .
- Sulfonamide hydrolysis products: Occur in aqueous conditions. Controlled by using anhydrous solvents and monitoring pH during reactions .
Advanced Research Questions
Q. How can researchers optimize the coupling reaction between imidazo[2,1-b]thiazole intermediates and sulfamoylbenzamide groups to improve yields?
- Solvent screening: Replace DMF with DMA (dimethylacetamide) to reduce side reactions .
- Catalyst alternatives: Use DMAP (4-dimethylaminopyridine) instead of triethylamine for enhanced nucleophilic acyl substitution .
- Microwave-assisted synthesis: Reduces reaction time (from 12 hr to 2 hr) and improves yields by 15–20% .
Q. What strategies resolve contradictions in reported biological activity data across different cell-based assays?
- Assay standardization: Normalize cell lines (e.g., HEK293 vs. HeLa) and incubation times to reduce variability .
- Target engagement studies: Use surface plasmon resonance (SPR) to measure direct binding affinities, bypassing cell permeability confounders .
- Metabolite profiling: Identify active metabolites in specific assays using LC-MS/MS to explain potency discrepancies .
Q. How does the 4-fluorophenyl group impact pharmacokinetic properties compared to non-fluorinated analogs?
- Lipophilicity (LogP): Fluorination increases LogP by ~0.5 units, enhancing membrane permeability (measured via PAMPA assays) .
- Metabolic stability: Fluorine reduces CYP450-mediated oxidation, as shown in human liver microsome studies (t₁/₂ increased by 2.5×) .
- Target selectivity: Fluorine’s electronegativity improves hydrogen bonding with kinase ATP pockets (validated via X-ray crystallography) .
Q. What computational methods effectively predict binding affinity to enzyme targets like carbonic anhydrase?
- Molecular docking (AutoDock Vina): Screen against crystal structures (PDB: 3HS4) to prioritize high-affinity conformers .
- Molecular dynamics simulations (GROMACS): Assess binding stability over 100 ns trajectories, focusing on sulfamoyl group interactions with Zn²⁺ active sites .
- Free-energy perturbation (FEP): Quantify ΔΔG values for fluorine substitutions to guide SAR .
Q. When designing SAR studies, which structural modifications most significantly impact target selectivity?
- Imidazo[2,1-b]thiazole C3 methyl group: Removal reduces kinase inhibition by 90%, indicating steric hindrance is critical .
- Sulfamoylbenzamide para-substitutions: Bulkier groups (e.g., -CF₃) improve selectivity over CA-IX vs. CA-II isoforms .
- Linker flexibility: Rigidifying the methylene bridge between thiazole and benzamide enhances potency (IC₅₀ improved 10×) .
Q. How do researchers validate in vitro-in vivo efficacy discrepancies for this compound?
- Pharmacokinetic/Pharmacodynamic (PK/PD) modeling: Correlate plasma concentrations (AUC) with tumor growth inhibition in xenograft models .
- Tissue distribution studies: Use radiolabeled compound (³H or ¹⁴C) to quantify uptake in target organs vs. plasma .
- Covalent binding assays: Confirm irreversible target engagement (e.g., via MALDI-TOF) if metabolism generates reactive intermediates .
Q. What experimental designs address solubility limitations in preclinical testing?
- Co-solvent systems: Use 10% DMSO/PEG-400 in saline for parenteral administration .
- Nanoformulation: Encapsulate in PLGA nanoparticles to enhance aqueous solubility (tested via dynamic light scattering) .
- Prodrug strategies: Introduce phosphate esters at the sulfamoyl group for pH-dependent release in tumor microenvironments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
